Cas no 128562-58-3 (3-bromo-N-methoxy-N-methylpropanamide)

3-bromo-N-methoxy-N-methylpropanamide structure
128562-58-3 structure
Product Name:3-bromo-N-methoxy-N-methylpropanamide
CAS No:128562-58-3
MF:C5H10BrNO2
MW:196.042400836945
MDL:MFCD20621450
CID:3166511
PubChem ID:11206373
Update Time:2025-04-21

3-bromo-N-methoxy-N-methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-N-Methoxy-N-Methyl-Propionamide
    • 3-Bromo-N-Methoxy-N-Methyl-Propionamide(WX630138)
    • 3-Bromo-N-methoxy-N-methylpropanamide
    • Propanamide, 3-bromo-N-methoxy-N-methyl-
    • N-Methyl-N-methoxy-3-bromopropionamide
    • MFCD20621450
    • SCHEMBL735688
    • 128562-58-3
    • W10377
    • HPAOGJIJRRDYPB-UHFFFAOYSA-N
    • WS-02328
    • SY126566
    • DB-117183
    • 101-763-3
    • 3-bromo-N-methoxy-N-methyl-propanamide
    • DFA56258
    • 3-bromo-N-methoxy-N-methylpropanamide
    • MDL: MFCD20621450
    • Inchi: 1S/C5H10BrNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3
    • InChI Key: HPAOGJIJRRDYPB-UHFFFAOYSA-N
    • SMILES: BrCCC(N(C)OC)=O

Computed Properties

  • Exact Mass: 194.98949 g/mol
  • Monoisotopic Mass: 194.98949 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 97
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 29.5
  • Molecular Weight: 196.04

3-bromo-N-methoxy-N-methylpropanamide Pricemore >>

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